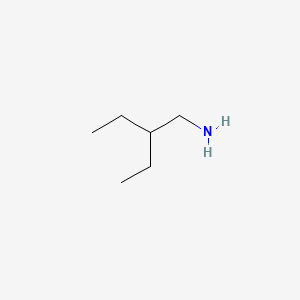

2-Ethylbutylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in methyl and ethyl alcohols, ethyl ether, ethyl acetate, acetone, aromatic and aliphatic hydrocarbons, fixed oils, mineral oil, oleic and stearic acids.. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-6(4-2)5-7/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWAGIQQTULHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210703 | |

| Record name | 2-Ethyl butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine odor; [HSDB] Colorless liquid or low melting solid; mp = 20-23 deg C; [MSDSonline] | |

| Record name | 2-Ethyl butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4039 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

125 °C | |

| Record name | 2-ETHYL BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in methyl and ethyl alcohols, ethyl ether, ethyl acetate, acetone, aromatic and aliphatic hydrocarbons, fixed oils, mineral oil, oleic and stearic acids. | |

| Record name | 2-ETHYL BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.776 @ 20 °C/20 °C | |

| Record name | 2-ETHYL BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.49 (AIR= 1) | |

| Record name | 2-ETHYL BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

15.0 [mmHg] | |

| Record name | 2-Ethyl butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4039 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Water-white liquid | |

CAS No. |

617-79-8 | |

| Record name | 2-Ethylbutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MFV23BJBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYL BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylbutylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Ethylbutylamine. The document details the compound's structure, key identifiers, and a range of physicochemical parameters. Furthermore, it outlines representative experimental protocols for the determination of these properties and for the synthesis of the compound. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and industrial applications.

Chemical Structure and Identification

This compound is a primary aliphatic amine. Its structure consists of a butyl chain with an ethyl group at the second carbon, and an amino group attached to the first carbon of the butane chain.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-ethylbutan-1-amine | [1][2] |

| CAS Number | 617-79-8 | [3][4] |

| Molecular Formula | C6H15N | [1][4] |

| Molecular Weight | 101.19 g/mol | [1][5] |

| Canonical SMILES | CCC(CC)CN | [3] |

| InChI Key | MGWAGIQQTULHGU-UHFFFAOYSA-N | [4] |

| Synonyms | 1-Amino-2-ethylbutane, 2-Ethyl-1-butanamine | [1][4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Odor | Amine-like | [1] |

| Boiling Point | 125 °C | [1][3] |

| Melting Point | 20 °C | [3] |

| Density | 0.776 g/cm³ at 20 °C | [1][3] |

| Flash Point | 14 °C | [3] |

| Vapor Pressure | 16.6 ± 0.2 mmHg at 25 °C (Predicted) | [3] |

| Refractive Index | 1.420 at 20 °C | [3] |

| Water Solubility | Soluble | [2] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data Type | Key Features | Reference(s) |

| ¹H NMR | 400 MHz in CDCl₃ | See spectrum for detailed shifts and multiplicities. The amine protons (NH₂) typically appear as a broad singlet. | [3] |

| ¹³C NMR | in CDCl₃ | See spectrum for detailed chemical shifts. | [3] |

| Mass Spectrometry | Electron Ionization (EI) | Molecular Ion Peak (M⁺) at m/z = 101. | [6] |

| Infrared (IR) | Liquid Film | N-H stretching (primary amine) typically shows two bands around 3300-3500 cm⁻¹. C-N stretching is also observable. | [7][8] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound is through the reductive amination of 2-ethylbutanal.

Caption: Reductive amination synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from 2-ethylbutanal and ammonia using sodium cyanoborohydride as the reducing agent.[9][10][11][12][13]

Materials:

-

2-Ethylbutanal

-

Ammonia (e.g., as a solution in methanol or ammonium chloride)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-ethylbutanal in methanol.

-

Add a solution of ammonia in methanol (or ammonium chloride) to the flask.

-

Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the imine intermediate.

-

Slowly add sodium cyanoborohydride to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by slowly adding dilute hydrochloric acid.

-

Remove the methanol using a rotary evaporator.

-

Basify the aqueous residue with a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation to yield crude this compound.

-

Purify the product by distillation.

Determination of Boiling Point (Micro Method)

This protocol describes the determination of the boiling point using a Thiele tube.

Materials:

-

This compound sample

-

Capillary tube (sealed at one end)

-

Thermometer

-

Small test tube

-

Thiele tube filled with mineral oil

-

Bunsen burner or hot plate

Procedure:

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer.

-

Place a capillary tube (sealed end up) into the test tube.

-

Immerse the assembly in a Thiele tube filled with mineral oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Record the temperature. For accuracy, allow the apparatus to cool and note the temperature at which the liquid is drawn back into the capillary tube. This temperature should be very close to the boiling point.

NMR Spectroscopic Analysis

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.[8][14][15][16]

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

The amine protons in the ¹H NMR spectrum can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the NH₂ peak should disappear or significantly decrease in intensity.[14]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the analysis of this compound by GC-MS.[17][18][19]

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol or dichloromethane)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

-

The gas chromatograph will separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

The mass spectrometer will detect, ionize, and fragment the eluted compounds, providing a mass spectrum for each component.

-

The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum can be used to identify and confirm the presence of this compound.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a sample of this compound.

Caption: Logical workflow for the characterization of this compound.

Safety Information

This compound is a flammable liquid and is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of this compound. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to proper safety protocols is essential when working with this compound.

References

- 1. 2-Ethyl butylamine | C6H15N | CID 12049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 617-79-8 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. Butylethylamine | C6H15N | CID 25914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. Video: NMR Spectroscopy Of Amines [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. zora.uzh.ch [zora.uzh.ch]

- 18. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 19. electronicsandbooks.com [electronicsandbooks.com]

Characterization of 2-Ethylbutylamine (CAS Number: 617-79-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylbutylamine, a key chemical intermediate. The document details its physicochemical properties, safety and handling protocols, spectroscopic characterization, and plausible synthetic routes. All quantitative data is presented in structured tables for ease of reference, and experimental workflows are visualized using diagrams to facilitate understanding.

Core Properties and Safety Information

This compound is a colorless to light yellow liquid with a characteristic amine odor.[1][2] It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] One notable application is in the preparation of amide-substituted heterocyclic compounds used in the modulation of interleukins and interferons.[3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below, providing essential data for its handling and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 617-79-8 | [4] |

| Molecular Formula | C₆H₁₅N | [1] |

| Molecular Weight | 101.19 g/mol | [1] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 125 °C | [5] |

| Melting Point | 20 °C | [5] |

| Density | 0.776 g/mL at 20 °C | [1] |

| Flash Point | 14 °C | [5] |

| Water Solubility | 3.83 x 10⁴ mg/L at 25 °C | [3] |

| Vapor Pressure | 15.0 mmHg | [1] |

| Refractive Index | 1.420 | [5] |

Toxicological and Safety Data

This compound is classified as a hazardous substance and requires careful handling. It is a flammable liquid and vapor, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1]

| Parameter | Value | Species | Reference |

| Oral LD50 | 310 mg/kg | Rat | [1] |

| Inhalation LC50 | 500 ppm / 4h | Rat | [1] |

| Dermal LD50 | 2 mL/kg | Rabbit | [6] |

| Eye Irritation | Rated 9 on a scale of 1-10 | Rabbit | [6] |

Safety Precautions:

-

Keep away from heat, sparks, and open flames.[5]

-

Wear protective gloves, clothing, eye, and face protection.[7]

-

Use only in a well-ventilated area or under a chemical fume hood.

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[7]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Synthetic Routes

While specific, detailed protocols for the synthesis of this compound are not extensively published in readily available literature, its structure lends itself to common amine synthesis methodologies. Two plausible and widely used methods are reductive amination and the Hofmann rearrangement.

Experimental Protocol 1: Synthesis via Reductive Amination of 2-Ethylbutanal

Reductive amination is a highly effective method for forming amines from carbonyl compounds. This process involves the reaction of an aldehyde or ketone with ammonia or a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

Materials:

-

2-Ethylbutanal

-

Anhydrous ammonia (or a suitable ammonia source like ammonium acetate)

-

A reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Anhydrous methanol (or another suitable solvent)

-

Acetic acid (catalyst)

-

Diethyl ether or ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 2-ethylbutanal and dissolved in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Imine Formation: The ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added to the flask, followed by a catalytic amount of acetic acid to facilitate imine formation. The reaction is stirred at room temperature for 1-2 hours.

-

Reduction: The reducing agent (e.g., sodium cyanoborohydride) is added portion-wise to the stirred solution. The reaction mixture is then stirred at room temperature for 12-24 hours.

-

Workup: The methanol is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to be basic (pH > 10) with a suitable base (e.g., NaOH solution).

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

Purification: The crude product is purified by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

References

- 1. 2-Ethyl butylamine | C6H15N | CID 12049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 617-79-8 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. Butylethylamine | C6H15N | CID 25914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Physical Properties of 2-Ethylbutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Ethylbutylamine, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data and methodologies for their work. This document presents a summary of these properties, detailed experimental protocols for their determination, and a logical workflow diagram to guide the experimental process.

Physical Properties of this compound

This compound, a colorless liquid with a characteristic amine odor, is a chemical compound with various applications in industrial and pharmaceutical settings.[1] Accurate knowledge of its physical properties is essential for its handling, application, and process design.

The boiling point and density of this compound are summarized in the table below. These values represent standard measurements and may vary slightly with experimental conditions.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 125 | °C | At standard atmospheric pressure |

| Density | 0.776 | g/cm³ | At 20 °C |

Data sourced from PubChem and other chemical suppliers.[1][2][3]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid substance like this compound.

This method is suitable for determining the boiling point of a small volume of liquid.

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Heating block or oil bath

-

Hot plate with magnetic stirring capability

-

Small magnetic stir bar

-

Thermometer with appropriate range

-

Clamps and stand

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into the small test tube.

-

Add a small magnetic stir bar to the test tube.

-

Place the test tube in the heating block on the hot plate stirrer and clamp it securely.

-

Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.

-

Turn on the stirrer to ensure gentle mixing of the liquid.

-

Begin heating the block. Observe the liquid for the onset of boiling (formation of bubbles) and the condensation of vapor on the walls of the test tube (refluxing).

-

The level at which the vapor condenses should align with the thermometer bulb for an accurate measurement.

-

When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.

-

Record the temperature.

-

Turn off the heat and allow the apparatus to cool down before disassembly.

This protocol is a standard laboratory procedure for micro-boiling point determination.[4]

This method provides a precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (density bottle) with a stopper

-

Digital balance (accurate to at least 0.001 g)

-

Thermometer

-

Distilled water

-

The liquid sample (this compound)

-

Beakers

-

Pipette

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on the digital balance and record this mass (m₁).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to escape through the capillary.

-

Wipe the outside of the pycnometer dry and weigh it. Record this mass (m₂).

-

Measure the temperature of the water. Using a standard density of water table, find the density of water (ρ_water) at this temperature.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, insert the stopper, and wipe the exterior dry.

-

Weigh the pycnometer filled with the sample and record the mass (m₃).

-

The density of the sample (ρ_sample) can then be calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

This is a standard and accurate method for determining the density of liquids.[5]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the physical properties of this compound.

Caption: Experimental workflow for determining the boiling point and density of this compound.

References

- 1. 2-Ethyl butylamine | C6H15N | CID 12049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

Spectroscopic Profile of 2-Ethylbutylamine: A Technical Guide

Introduction

2-Ethylbutylamine (CAS No. 617-79-8) is a primary aliphatic amine with a variety of applications in chemical synthesis. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a detailed reference for this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data has been compiled from various spectral databases and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.61 | Doublet | 2H | -CH₂-NH₂ |

| 1.35 - 1.25 | Multiplet | 5H | -CH(CH₂CH₃)₂ |

| 0.88 | Triplet | 6H | -CH(CH₂CH₃)₂ |

Table 1: ¹H NMR data for this compound in CDCl₃.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum of this compound was also recorded in CDCl₃. The following table lists the chemical shifts for each carbon atom.

| Chemical Shift (ppm) | Assignment |

| 46.5 | -CH₂-NH₂ |

| 45.8 | -CH(CH₂CH₃)₂ |

| 24.0 | -CH(CH₂CH₃)₂ |

| 11.4 | -CH(CH₂CH₃)₂ |

Table 2: ¹³C NMR data for this compound in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound was obtained from a liquid film. The table below highlights the characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2958 - 2872 | Strong | C-H stretch (aliphatic) |

| 1595 | Medium | N-H bend (scissoring) |

| 1465 | Medium | C-H bend (methylene/methyl) |

| 1080 | Medium | C-N stretch |

Table 3: Key IR absorption bands for this compound (liquid film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained by electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 101 | 3.9 | [M]⁺ (Molecular Ion) |

| 84 | 2.3 | [M - NH₃]⁺ |

| 72 | 2.0 | [M - C₂H₅]⁺ |

| 55 | 5.0 | [C₄H₇]⁺ |

| 41 | 4.5 | [C₃H₅]⁺ |

| 30 | 100.0 | [CH₂NH₂]⁺ (Base Peak) |

Table 4: Major fragmentation peaks in the EI mass spectrum of this compound.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of liquid this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: 16 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 240 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

-

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

FT-IR Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of this compound is introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.

-

The sample is vaporized and then ionized using electron ionization (EI) with a standard electron energy of 70 eV.

Mass Analysis:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Scan Range: m/z 10 - 200.

-

Ion Source Temperature: 200 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic identification of this compound.

References

Molecular formula and weight of 2-Ethylbutylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 2-Ethylbutylamine, a key chemical compound utilized in various research and development applications. The following information is intended to support laboratory and developmental processes by providing accurate and readily accessible data.

Physicochemical Properties of this compound

A comprehensive summary of the fundamental physicochemical properties of this compound is presented below. This data is essential for experimental design, chemical synthesis, and safety protocols.

| Property | Value |

| Molecular Formula | C6H15N[1][2][3][4] |

| Molecular Weight | 101.19 g/mol [1][3] |

| IUPAC Name | 2-ethylbutan-1-amine[1][4] |

| CAS Number | 617-79-8[2] |

| Canonical SMILES | CCC(CC)CN[4] |

| InChI Key | MGWAGIQQTULHGU-UHFFFAOYSA-N[1][2] |

| Synonyms | 1-Amino-2-ethylbutane, 1-Butanamine, 2-ethyl-, 2-Ethylbutan-1-amine[1][2][3] |

References

An In-depth Technical Guide to the Solubility and Stability of 2-Ethylbutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Ethylbutylamine, a primary aliphatic amine. Understanding these core physicochemical properties is critical for the effective application of this compound in research, chemical synthesis, and pharmaceutical development. This document summarizes available quantitative and qualitative data, presents detailed experimental protocols for property determination, and illustrates key relationships influencing the compound's stability.

Core Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-Ethylbutan-1-amine | [1] |

| Synonyms | 1-Amino-2-ethylbutane, 2-Ethyl-1-butanamine | [1][2][3] |

| CAS Number | 617-79-8 | [4] |

| Molecular Formula | C6H15N | [4] |

| Molecular Weight | 101.19 g/mol | [4] |

| Appearance | Clear, colorless to light yellow liquid | [4] |

| Boiling Point | 125 °C | [5] |

| Melting Point | 20 °C | [6] |

| Density | 0.776 g/cm³ at 20 °C | [5] |

| Flash Point | 14 °C | [6] |

Solubility Profile

The solubility of this compound is governed by its chemical structure, which features a polar primary amine group capable of hydrogen bonding and a nonpolar C6 alkyl chain. Generally, its solubility decreases as the number of carbon atoms exceeds six.[7][8]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 3.83 x 10⁴ mg/L | [4][6] |

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Methyl Alcohol | Soluble | [5] |

| Ethyl Alcohol | Soluble | [5] |

| Ethyl Ether | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

| Acetone | Soluble | [5] |

| Chloroform | Sparingly Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |

| Aromatic Hydrocarbons | Soluble | [5] |

| Aliphatic Hydrocarbons | Soluble | [5] |

| Fixed Oils | Soluble | [5] |

| Mineral Oil | Soluble | [5] |

| Oleic Acid | Soluble | [5] |

| Stearic Acid | Soluble | [5] |

Stability Profile

This compound is a reactive compound with specific storage and handling requirements to ensure its integrity. It is known to be air-sensitive and flammable.[4][9]

General Stability and Reactivity

| Condition/Reagent | Observation | Reference |

| Air | Air Sensitive | [4] |

| Heat/Flame | Very dangerous fire hazard. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx). | [4][5] |

| Oxidizing Materials | Can react vigorously. | [4] |

| Acids | Reacts to form salts. | [8] |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container, away from heat and open flame. Recommended storage is in a flammables area. | [6][9] |

Detailed studies on the specific degradation pathways (hydrolysis, oxidation, photolysis) and a definitive shelf-life for this compound are not extensively available in public literature. Therefore, a forced degradation study is recommended to determine its intrinsic stability.

Experimental Protocols

Protocol 1: Determination of Aqueous and Organic Solubility via the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

1. Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Glass vials with screw caps

-

Pipettes

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

2. Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow any undissolved material to settle.

-

Carefully withdraw a sample of the supernatant using a pipette and filter it through a 0.45 µm syringe filter to remove any suspended particles.

-

Quantitatively dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Assessment of Chemical Stability via Forced Degradation Studies

This protocol describes a general approach for investigating the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[10][11]

1. Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

pH meter

-

HPLC or GC system with a mass spectrometer (MS) or other suitable detector for peak purity analysis.

2. Procedure:

a. Hydrolytic Stability:

-

Prepare solutions of this compound in acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (water) conditions.

-

Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

-

Withdraw samples at specified time points (e.g., 0, 1, 3, 7 days), neutralize them if necessary, and analyze by a stability-indicating analytical method.

b. Oxidative Stability:

-

Prepare a solution of this compound in a suitable solvent and add a solution of hydrogen peroxide (3%).

-

Store the solution at room temperature for a defined period (e.g., 24 hours).

-

Withdraw samples at specified time points and analyze.

c. Thermal Stability:

-

Expose a solid or liquid sample of this compound to dry heat in a temperature-controlled oven (e.g., 70 °C) for a defined period.

-

At specified time points, dissolve the sample in a suitable solvent and analyze.

d. Photostability:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

3. Analysis:

-

For all stress conditions, analyze the samples using a validated stability-indicating chromatographic method (e.g., HPLC-UV/MS or GC-MS).

-

The method should be capable of separating the parent compound from any degradation products.

-

Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.

-

Identify and characterize any significant degradation products using techniques such as mass spectrometry.

Visualizations

Factors Affecting the Stability of this compound

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Ethyl butylamine - Hazardous Agents | Haz-Map [haz-map.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 617-79-8 [chemicalbook.com]

- 5. 2-Ethyl butylamine | C6H15N | CID 12049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-ETHYL-N-BUTYLAMINE [chembk.com]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis of 2-Ethylbutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Ethylbutylamine, a key intermediate in various chemical and pharmaceutical applications. The document details the core synthetic routes, including precursor materials, reaction mechanisms, and experimental considerations. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for the most prominent synthesis method.

Reductive Amination of 2-Ethylbutanal

The most common and industrially scalable method for the synthesis of this compound is the reductive amination of 2-ethylbutanal. This process involves the reaction of 2-ethylbutanal with ammonia to form an intermediate imine, which is subsequently reduced to the final amine product. This pathway is favored due to its high atom economy and the availability of the starting materials.

Reaction Scheme:

Catalysts and Reaction Conditions

A variety of catalysts can be employed for the hydrogenation step, with nickel-based catalysts such as Raney Nickel being a common choice due to their high activity and cost-effectiveness. Other catalysts, including platinum, palladium, and cobalt, have also been utilized. The reaction is typically carried out in a solvent such as ethanol or methanol under a hydrogen atmosphere.

| Parameter | Typical Range |

| Catalyst | Raney Nickel, Ni/Al2O3, Pt/C, Pd/C |

| Temperature | 80 - 150 °C |

| Hydrogen Pressure | 20 - 100 bar |

| Solvent | Ethanol, Methanol, Isopropanol |

| Ammonia | Gaseous or as a solution in the solvent |

Experimental Protocol: Catalytic Hydrogenation over Raney Nickel

The following protocol is a representative example for the synthesis of this compound via reductive amination of 2-ethylbutanal using a Raney Nickel catalyst.

Materials:

-

2-Ethylbutanal (1.0 mol)

-

Raney Nickel (5-10 wt% of the aldehyde)

-

Ethanol (as solvent)

-

Anhydrous Ammonia

-

Hydrogen gas

Procedure:

-

A high-pressure autoclave reactor is charged with 2-ethylbutanal and ethanol.

-

The Raney Nickel catalyst is added to the reactor under an inert atmosphere to prevent deactivation.

-

The reactor is sealed and purged with nitrogen, followed by purging with hydrogen.

-

Anhydrous ammonia is introduced into the reactor to the desired pressure.

-

The reactor is then pressurized with hydrogen to the target pressure.

-

The reaction mixture is heated to the desired temperature with vigorous stirring.

-

The reaction is monitored by gas chromatography to follow the consumption of the aldehyde and the formation of the amine.

-

Upon completion, the reactor is cooled to room temperature and carefully depressurized.

-

The catalyst is removed by filtration under an inert atmosphere.

-

The solvent and excess ammonia are removed by distillation.

-

The crude this compound is then purified by fractional distillation to yield the final product.

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%, depending on the specific conditions and catalyst activity.

Visualization of the Reductive Amination Pathway

Synthesis from 2-Ethyl-1-butene

An alternative, though less common, route to this compound involves the hydroamination of 2-ethyl-1-butene. This reaction requires an anti-Markovnikov addition of ammonia across the double bond.

Reaction Scheme:

This transformation is challenging for unactivated alkenes like 2-ethyl-1-butene. Recent advances in catalysis, particularly in photocatalysis, have shown promise for achieving anti-Markovnikov hydroamination.[1] These methods often employ an iridium-based photocatalyst in the presence of a hydrogen atom donor. However, specific application to the synthesis of this compound from 2-ethyl-1-butene is not well-documented in the literature.

General Considerations for Hydroamination

-

Catalyst: Alkali metal amides or, more recently, transition metal complexes and photocatalysts are used.

-

Regioselectivity: Achieving anti-Markovnikov selectivity is the key challenge.

-

Reaction Conditions: Conditions can vary widely depending on the catalytic system, from high temperatures and pressures for older methods to mild, room-temperature conditions for photocatalytic approaches.

Visualization of the Hydroamination Pathway

Reduction of 2-Ethylbutanal Oxime

A third pathway to this compound involves the formation of 2-ethylbutanal oxime, followed by its reduction.

Reaction Scheme:

-

Oxime Formation:

-

Oxime Reduction:

Synthesis and Reduction of the Oxime

The oxime is typically prepared by reacting 2-ethylbutanal with hydroxylamine hydrochloride in the presence of a base. The subsequent reduction of the oxime to the amine can be achieved using various reducing agents, such as sodium amalgam, sodium in ethanol, or catalytic hydrogenation.

| Parameter | Typical Conditions/Reagents |

| Oxime Formation | Hydroxylamine hydrochloride, Sodium acetate or Pyridine |

| Reducing Agents | LiAlH4, Na/Ethanol, Catalytic Hydrogenation (e.g., H2/Raney Ni) |

While this method is a viable laboratory-scale synthesis, it is generally less atom-economical than direct reductive amination for industrial production due to the use of a stoichiometric reducing agent in some variations and the generation of more waste.

Visualization of the Oxime Reduction Pathway

References

Core Reactivity Principles: Basicity and Nucleophilicity

An In-depth Technical Guide to the Reactivity Profile of Primary Aliphatic Amines

For Researchers, Scientists, and Drug Development Professionals

Primary aliphatic amines are foundational building blocks in organic synthesis and are integral to the structure of numerous pharmaceuticals, agrochemicals, and materials. Their reactivity is dominated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic characteristics.[1][2] A comprehensive understanding of their reactivity profile is therefore essential for professionals in chemical research and drug development. This guide provides a detailed overview of the core reactivity principles, quantitative data, key reaction mechanisms, and detailed experimental protocols.

The chemical behavior of primary aliphatic amines is fundamentally dictated by the availability of the lone pair of electrons on the nitrogen atom.[3] This lone pair allows amines to act as both Brønsted-Lowry bases (proton acceptors) and Lewis bases/nucleophiles (electron pair donors).[4][5]

Basicity

Amines are basic because the lone pair on the nitrogen can accept a proton from an acid to form an ammonium salt.[1] The strength of an amine as a base is typically discussed in terms of the pKa of its conjugate acid, the ammonium ion (R-NH₃⁺). A higher pKa value for the ammonium ion corresponds to a stronger base.[6] Most simple primary aliphatic amines have conjugate acid pKa values in the range of 10 to 11.[1][6]

Several factors influence the basicity of aliphatic amines:

-

Inductive Effect : Alkyl groups are electron-donating compared to hydrogen.[7] They push electron density towards the nitrogen atom, increasing the availability of the lone pair and making the amine a stronger base than ammonia.[7][8]

-

Solvation Effects : In aqueous solution, the ammonium ion formed upon protonation is stabilized by hydrogen bonding with water molecules. Primary ammonium ions (RNH₃⁺), with three hydrogen atoms, are more effectively solvated than the ammonium ions of secondary or tertiary amines. This increased solvation stabilizes the conjugate acid, shifting the equilibrium towards protonation and increasing basicity.

-

Steric Hindrance : While the inductive effect suggests tertiary amines should be the strongest bases, in aqueous solution, secondary amines are often slightly more basic than tertiary amines.[3] This is attributed to steric hindrance from the bulky alkyl groups in tertiary amines, which impedes the solvation of the corresponding ammonium ion.[9]

The general order of basicity for simple alkylamines in aqueous solution is: secondary > primary > tertiary > ammonia .[9]

Caption: Logical relationship of factors affecting amine basicity.

Nucleophilicity

The same lone pair of electrons that makes amines basic also makes them excellent nucleophiles.[10] A nucleophile is a species that donates an electron pair to an electrophile to form a new covalent bond.[11] While closely related, basicity and nucleophilicity are distinct concepts. Basicity is a measure of how well a compound shares its electrons with a proton, whereas nucleophilicity relates to the rate of reaction with an electrophilic carbon or other atom.[5]

For primary aliphatic amines, nucleophilicity is influenced by:

-

Steric Hindrance : Primary amines are generally more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines, primarily due to reduced steric hindrance.[12] Less bulky amines can more easily approach an electrophilic center.

-

Electronic Effects : Electron-donating groups on the alkyl chain enhance the electron density on the nitrogen, increasing its nucleophilicity.[12]

Quantitative Basicity Data

The basicity of primary aliphatic amines is quantified by the pKa of their corresponding conjugate acids. A higher pKa indicates a stronger base.

| Amine | Structure | pKa of Conjugate Acid (R-NH₃⁺) |

| Ammonia | NH₃ | 9.21[13] |

| Methylamine | CH₃NH₂ | 10.66[1] |

| Ethylamine | CH₃CH₂NH₂ | 10.7 |

| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.53[13] |

| Isopropylamine | (CH₃)₂CHNH₂ | 10.6 |

| n-Butylamine | CH₃(CH₂)₃NH₂ | 10.64[14] |

| Allylamine | CH₂=CHCH₂NH₂ | 9.49[13] |

| Benzylamine | C₆H₅CH₂NH₂ | 9.34[13] |

Note: pKa values can vary slightly depending on the measurement conditions (temperature, solvent).

Key Reactions and Mechanisms

Primary aliphatic amines participate in a wide range of reactions crucial for synthetic chemistry and drug development.

Acylation

Primary amines react with acylating agents like acid chlorides and acid anhydrides in a nucleophilic addition-elimination reaction to form N-substituted amides.[2][15] This reaction is fundamental for introducing acyl groups and is widely used for peptide bond formation and the synthesis of various pharmaceutical compounds.

Caption: Mechanism for the acylation of a primary amine.

Alkylation

Alkylation involves the reaction of an amine with an alkyl halide via nucleophilic substitution (Sₙ2).[16] While seemingly straightforward, the alkylation of primary amines is often difficult to control. The resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and ultimately a quaternary ammonium salt.[17][18] This over-alkylation results in a mixture of products.[17]

Caption: The sequential nature of amine alkylation often leads to mixtures.

Schiff Base (Imine) Formation

Primary amines react with aldehydes or ketones in a reversible condensation reaction to form imines, also known as Schiff bases.[19][20] The reaction typically requires acid or base catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine.[19] This reaction is critical in both synthetic and biological chemistry.[20]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Basicity of amines B-pharmacy | PPT [slideshare.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. savemyexams.com [savemyexams.com]

- 8. savemyexams.com [savemyexams.com]

- 9. sarthaks.com [sarthaks.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. researchgate.net [researchgate.net]

- 15. Acylation Overview, Mechanism & Agents | Study.com [study.com]

- 16. chemcess.com [chemcess.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 19. wjpsonline.com [wjpsonline.com]

- 20. Schiff base - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the pKa and Basicity of 2-Ethylbutylamine in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pKa and basicity of 2-ethylbutylamine, a primary aliphatic amine of interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines the key physicochemical properties, experimental protocols for pKa determination, and the role of its basicity in organic reactions.

Physicochemical Properties and Basicity

This compound (CAS: 617-79-8) is a branched-chain primary amine. Its structure, featuring an ethyl group at the second carbon of a butylamine chain, influences its steric and electronic properties. The basicity of an amine is a critical parameter that dictates its reactivity as a nucleophile or a Brønsted-Lowry base in organic reactions. This basicity is quantified by the pKa of its conjugate acid.

pKa of the Conjugate Acid

| Compound | Structure | pKa of Conjugate Acid | Source |

| This compound | CH₃CH₂CH(CH₂CH₃)CH₂NH₂ | 10.75 ± 0.10 (Predicted) | ChemBK |

| n-Hexylamine | CH₃(CH₂)₅NH₂ | 10.56 (Experimental) | Alfa Chemistry |

The predicted pKa of approximately 10.75 places this compound in the category of a moderately strong organic base, typical for a primary alkylamine. The electron-donating alkyl groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation compared to ammonia (pKa of conjugate acid ≈ 9.26).[1]

Factors Influencing Basicity

Several factors contribute to the basicity of this compound:

-

Inductive Effect: The alkyl framework of this compound has a positive inductive effect (+I), pushing electron density towards the nitrogen atom. This enhances the availability of the lone pair for donation to a proton or other electrophiles.

-

Solvation Effects: In protic solvents like water, the conjugate acid (an ammonium ion) is stabilized by hydrogen bonding. The degree of stabilization can influence the equilibrium of the protonation reaction and thus the pKa.

-

Steric Hindrance: The branched structure of this compound introduces some steric bulk around the nitrogen atom. While this can hinder its approach to very crowded electrophiles, its primary amine nature generally allows it to participate effectively as a base in most organic reactions.

Experimental Determination of pKa

Accurate determination of pKa values is crucial for understanding and optimizing reaction conditions. The following are standard experimental protocols for measuring the pKa of an amine like this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination. It involves monitoring the pH of a solution of the amine as a titrant (a strong acid) is added incrementally.

Methodology:

-

Preparation of the Analyte Solution: A precise concentration of this compound (e.g., 0.01 M) is prepared in deionized water or a suitable solvent mixture if solubility is a concern.

-

Calibration of the pH Meter: The pH meter is calibrated using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate readings.

-

Titration Setup: The amine solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a magnetic stirrer are immersed in the solution.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated. This point is identified as the midpoint of the steepest portion of the titration curve.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of protons near the amino group as a function of pH.

Methodology:

-

Sample Preparation: A series of samples of this compound are prepared in a suitable deuterated solvent (e.g., D₂O) across a range of pH values bracketing the expected pKa.

-

¹H NMR Spectra Acquisition: ¹H NMR spectra are recorded for each sample. The chemical shift of the protons on the carbon adjacent to the nitrogen (the α-protons) is particularly sensitive to the protonation state of the amine.

-

Data Analysis: The chemical shift of the α-protons is plotted against the pH of the solution. This plot will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

Basicity of this compound in Organic Reactions

The basicity of this compound makes it a versatile reagent in organic synthesis, where it can function as a Brønsted-Lowry base to deprotonate acidic protons or as a nucleophile.

Role as a Brønsted-Lowry Base

With a pKa of its conjugate acid around 10.75, this compound is capable of deprotonating a variety of organic compounds with acidic protons, such as carboxylic acids, phenols, and some activated methylene compounds.

Logical Workflow for a Base-Mediated Reaction:

Caption: Deprotonation of an acidic substrate by this compound.

Role as a Nucleophile

As a primary amine, this compound is a potent nucleophile and can participate in a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides to form secondary amines. However, this reaction can be difficult to control and may lead to over-alkylation to form tertiary amines and quaternary ammonium salts.

-

Acylation: Reaction with acid chlorides or anhydrides to form amides. This reaction is typically high-yielding and is a common transformation for primary amines.

-

Formation of Imines: Condensation with aldehydes or ketones to form imines.

Application in Pharmaceutical Synthesis

This compound serves as a key building block in the synthesis of more complex molecules. For instance, it is used in the preparation of amide-substituted heterocyclic compounds that have applications as modulators of interleukins and interferons, which are important targets in drug development for autoimmune diseases and cancer.[2]

Signaling Pathway Context for IL-12/IL-23 Modulation:

Caption: Inhibition of the JAK-STAT pathway by drugs derived from this compound.

In the synthesis of these inhibitors, the primary amine functionality of this compound is typically used to form a crucial amide bond, highlighting the importance of its nucleophilic character.

Conclusion

This compound is a primary alkylamine with a basicity typical for its class, characterized by a predicted conjugate acid pKa of approximately 10.75. This basicity, arising from the electron-donating nature of its alkyl substituents, makes it a valuable reagent in organic synthesis, both as a Brønsted-Lowry base and as a nucleophile. Its application in the synthesis of pharmaceutically active compounds underscores the importance of understanding its fundamental chemical properties. The experimental protocols outlined in this guide provide a framework for the accurate determination of its pKa, a critical parameter for the rational design and optimization of synthetic routes in drug discovery and development.

References

Technical Guide: Health and Safety of 2-Ethylbutylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 2-Ethylbutylamine (CAS No. 617-79-8). The information is intended to guide researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic amine odor.[1][2][3] It is soluble in water.[2][4] Proper understanding of its physical and chemical properties is crucial for safe handling and for preventing hazardous situations.

| Property | Value | Source(s) |

| Molecular Formula | C6H15N | [1][4][5][6] |

| Molecular Weight | 101.19 g/mol | [1][5][6][7][8] |

| Boiling Point | 125 °C | [1][4][5] |

| Melting Point | 20 °C | [4][5] |

| Flash Point | 14 °C | [4][5] |

| Density | 0.776 g/mL at 20 °C | [1][4][5] |

| Vapor Pressure | 15.0 - 16.6 mmHg at 25 °C | [1][4] |

| Water Solubility | 3.83E+04 mg/L at 25 °C (Soluble) | [2][4] |

| Vapor Density | 3.49 (Air = 1) | [1] |

Toxicological Data

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][4][9] It is corrosive and can cause severe skin burns and eye damage.[1][9]

| Toxicity Endpoint | Value | Species | Route | Source(s) |

| LD50 (Lethal Dose, 50%) | 310 mg/kg | Rat | Oral | [1] |

| LC50 (Lethal Concentration, 50%) | 500 ppm / 4h | Rat | Inhalation | [1][3][7] |

| Eye Irritation | Rated 9 on a scale of 1-10 (severe irritant) | Rabbit | Ocular | [1][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Hazard Statement | Pictogram | Source(s) |

| Flammable liquids | H225: Highly flammable liquid and vapor | 🔥 | [1][9] |

| Acute toxicity, Oral | H302: Harmful if swallowed | ❗ | [1][9][10] |

| Acute toxicity, Dermal | H312: Harmful in contact with skin | ❗ | [1][9] |

| Acute toxicity, Inhalation | H331: Toxic if inhaled | ☠️ | [1][9] |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage | corrosive | [1][9] |

| Serious eye damage/eye irritation | H318: Causes serious eye damage | corrosive | [9] |

Experimental Protocols

The toxicological data presented in this guide are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - OECD Test Guideline 420, 423, or 425

The oral LD50 value for this compound was likely determined following a protocol similar to the OECD Guidelines for the Testing of Chemicals for Acute Oral Toxicity. These methods are designed to assess the adverse effects of a substance after oral administration of a single dose or multiple doses within 24 hours.[7][9][11]

Methodology Outline:

-

Test Animals: Healthy, young adult rats are typically used.[11] Animals are fasted prior to the administration of the substance.[11][12]

-

Dose Administration: The test substance is administered by gavage in graduated doses to several groups of experimental animals.[11][12] The volume administered is generally kept low to avoid physical distress.[11]

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes over a period of at least 14 days.[12] Observations are made frequently on the first day and then daily thereafter.[13]

-

Data Analysis: The LD50 is calculated statistically as the dose that is lethal to 50% of the test animals.[11]

Acute Inhalation Toxicity (LC50) - OECD Test Guideline 403 or 436

The inhalation LC50 value would have been determined using a method consistent with OECD guidelines for acute inhalation toxicity.[1][2] These tests evaluate the health hazards associated with short-term exposure to an airborne substance.[6][14]

Methodology Outline:

-

Test Animals: Rats are the preferred species for this test.[6]

-

Exposure: Animals are exposed to the test substance in an inhalation chamber for a defined period, typically 4 hours.[1][6] The exposure can be whole-body or nose-only.[1]

-

Concentration Levels: Several groups of animals are exposed to different concentrations of the test substance.[6]

-

Observation: Animals are observed for signs of toxicity and mortality during and after the exposure period for at least 14 days.[6]

-

Data Analysis: The LC50 is determined as the concentration of the substance in the air that is lethal to 50% of the test animals during the specified exposure time.[6]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

The severe eye irritation potential of this compound was likely assessed using a protocol based on the OECD Guideline 405.[4][5] This test is designed to evaluate the potential of a substance to cause irritation or corrosion to the eyes.[5][15]

Methodology Outline:

-

Test Animals: Albino rabbits are the recommended species for this test.[5][15]

-

Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[4][5][15] The other eye serves as a control.[4][5]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess the degree of irritation, including redness, swelling, and corneal opacity.[3][4][15] The observation period can extend up to 21 days to determine the reversibility of the effects.[5][8]

-

Scoring: The severity of the eye lesions is scored using a standardized system.[4][5]

Safe Handling and Storage

Due to its hazardous nature, strict safety precautions must be followed when handling and storing this compound.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.[9][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield.[4][5][9] A full-face respirator may be necessary if exposure limits are exceeded.[9]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][9][12] Use spark-proof tools and explosion-proof equipment.[9][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] It should be stored in a flammables area and away from incompatible materials such as acids and strong oxidizing agents.[4][12] The substance is air-sensitive.[4]

Caption: Safe Storage and Handling of this compound.

Emergency Procedures

In case of accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: Move the victim to fresh air.[9] If breathing is difficult, give oxygen.[9] If not breathing, give artificial respiration and seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with soap and plenty of water.[9] Seek immediate medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses, if present and easy to do.[9] Continue rinsing and seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately.[9]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1][9]

-

Specific Hazards: The substance is highly flammable.[1][9] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[2][9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][11]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[9] Ensure adequate ventilation.[9] Remove all sources of ignition.[9][12] Avoid breathing vapors, mist, or gas.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[9][11] Do not let the chemical enter drains.[9][11]

-

Containment and Cleanup: Soak up with inert absorbent material and dispose of as hazardous waste.[9][12] Keep in suitable, closed containers for disposal.[9][11]

Caption: First Aid Procedures for this compound Exposure.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations.[9][11] Do not discharge into drains or the environment.[9][11] Contaminated packaging should be treated as hazardous waste.[9]

This technical guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) before working with this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. umwelt-online.de [umwelt-online.de]

- 13. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

Methodological & Application